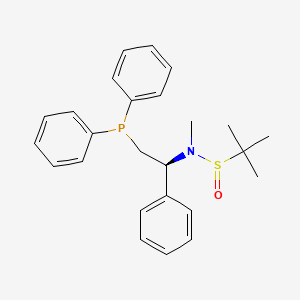
(R)-N-((S)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-((S)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric catalysis. This compound is notable for its ability to facilitate enantioselective reactions, making it valuable in the synthesis of optically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide typically involves the reaction of diphenylphosphine with a chiral amine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphine, followed by the addition of the chiral amine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and alkyl halides for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides from oxidation and substituted phosphine derivatives from nucleophilic substitution .
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis. It facilitates the formation of chiral products with high enantiomeric excess, which is crucial in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine
The compound’s ability to induce chirality makes it valuable in the synthesis of biologically active molecules. It is used in the production of chiral drugs and agrochemicals, where the enantiomeric purity of the product can significantly impact its efficacy and safety .
Industry
In the industrial sector, this compound is employed in the large-scale production of chiral intermediates and active pharmaceutical ingredients (APIs). Its use in catalytic processes helps streamline production and reduce costs .
Mechanism of Action
The mechanism of action of ®-N-((S)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers, creating a chiral environment that promotes enantioselective transformations. The molecular targets include transition metal complexes, and the pathways involved are those of asymmetric catalysis .
Comparison with Similar Compounds
Similar Compounds
- ®-BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)
- (S)-BINOL (1,1’-Bi-2-naphthol)
- ®-DIPAMP (®-1,2-Bis((2-methoxyphenyl)phosphino)ethane)
Uniqueness
Compared to similar compounds, ®-N-((S)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide offers unique advantages in terms of its steric and electronic properties. These properties enhance its ability to induce high enantioselectivity in catalytic reactions, making it a preferred choice for certain applications .
Properties
Molecular Formula |
C25H30NOPS |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
N-[(1S)-2-diphenylphosphanyl-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C25H30NOPS/c1-25(2,3)29(27)26(4)24(21-14-8-5-9-15-21)20-28(22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3/t24-,29?/m1/s1 |
InChI Key |
OUMOIKKJQPXFKP-OEXUWWALSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15126348.png)

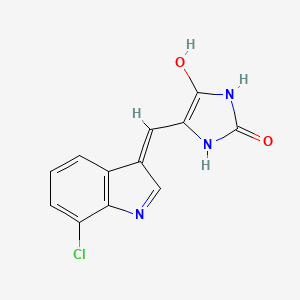
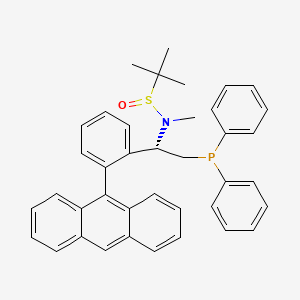
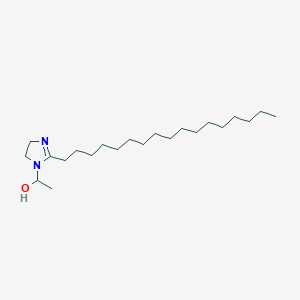
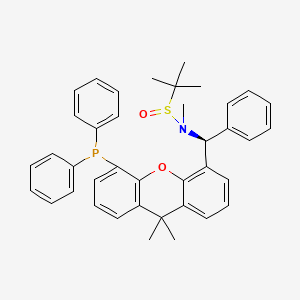
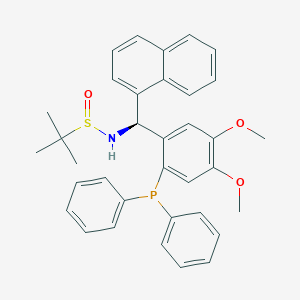
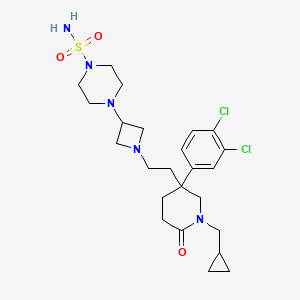
![(S)-3,5-Dichloro-4-[2-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-[[3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyl]oxy]ethyl]pyridine1-Oxide](/img/structure/B15126391.png)
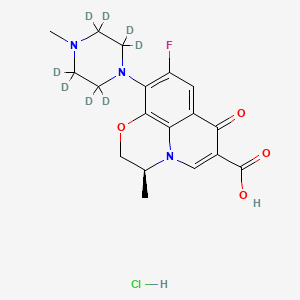
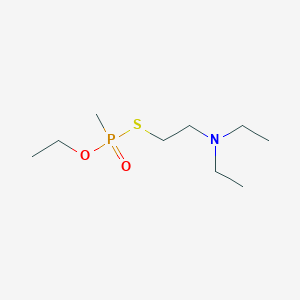
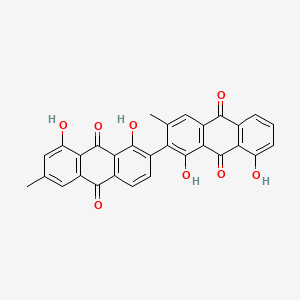

![rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide](/img/structure/B15126427.png)
